molecular formula C18H19N3O2 B2826995 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine CAS No. 477855-29-1

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Cat. No.: B2826995
CAS No.: 477855-29-1
M. Wt: 309.369
InChI Key: YAKWQVCFIIHGRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine (CAS: 477855-29-1) is a quinazoline derivative characterized by a 6,7-dimethoxy-substituted quinazoline core and a 4-amine group linked to a para-methylbenzyl substituent. Its molecular formula is C₁₈H₁₉N₃O₂ (molar mass: 309.36 g/mol) . The compound’s structure combines electron-donating methoxy groups with a hydrophobic aromatic substituent, making it a candidate for targeting enzymes or receptors sensitive to such motifs.

Properties

IUPAC Name

6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-12-4-6-13(7-5-12)10-19-18-14-8-16(22-2)17(23-3)9-15(14)20-11-21-18/h4-9,11H,10H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKWQVCFIIHGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=NC3=CC(=C(C=C32)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine typically involves the cyclization of acetylamino thioacylhydrazone precursors followed by subsequent reactions leading to different structural isomers. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]-4-quinazolinamine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine lies in its potential as an anticancer agent. Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers.

Case Study: Antiproliferative Effects

In a study involving synthesized quinazoline hybrids, it was found that compounds similar to this compound exhibited moderate to good antiproliferative activity against several cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer) .

Table 1: Antiproliferative Activity of Quinazoline Derivatives

CompoundCell LineIC50 (μM)
5bMCF-720.71
5bHCT116Moderate
5bHepG2Moderate
5bPC-3Moderate

The molecular docking studies indicated that the compound formed hydrogen bonds with specific amino acids in the EGFR tyrosine kinase, contributing to its antiproliferative effects .

Synthesis Methodologies

The synthesis of quinazoline derivatives, including this compound, typically involves multi-step reactions that incorporate various functional groups to enhance biological activity.

Synthetic Pathway Overview

  • Starting Materials : The synthesis begins with commercially available quinazoline precursors.
  • Functionalization : The introduction of methoxy groups at positions 6 and 7 enhances solubility and bioactivity.
  • Methylation : The addition of a methylphenyl group provides specificity towards certain biological targets.

This synthetic approach allows for the modification of the quinazoline core to optimize its pharmacological properties .

Broader Pharmacological Potential

Beyond anticancer applications, quinazoline derivatives are being explored for their broader pharmacological activities:

  • Antitubercular Activity : Some studies suggest that quinazoline compounds exhibit activity against Mycobacterium tuberculosis.
  • Antimicrobial Properties : Research indicates potential effectiveness against bacterial and fungal pathogens.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they likely include key proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinazoline derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS) Substituents Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (477855-29-1) 4-[(4-Methylphenyl)methyl]amine C₁₈H₁₉N₃O₂ 309.36 Hydrophobic benzyl group; moderate lipophilicity
6,7-Dimethoxy-N-(4-methoxybenzyl)quinazolin-4-amine (167410-63-1) 4-Methoxybenzyl C₁₈H₁₉N₃O₃ 325.36 Increased polarity due to methoxy; higher solubility
6,7-Dimethoxy-N-(3-nitrophenyl)quinazolin-4-amine (153437-80-0) 3-Nitrophenyl C₁₆H₁₄N₄O₄ 326.31 Electron-withdrawing nitro group; potential reactivity in redox environments
N-(1-Methylpiperidin-4-yl)-2-morpholinoquinazolin-4-amine (1197196-63-6) 1-Methylpiperidinyl, morpholino C₂₀H₂₉N₅O₃ 387.48 Bulky heterocyclic groups; enhanced kinase inhibition (IC₅₀: 13 nM for GLP)
2-Chloro-N-[3-(4-chlorophenyl)propyl]-6,7-dimethoxyquinazolin-4-amine (864291-56-5) Chloroquinazoline, chlorophenylpropyl C₁₉H₁₉Cl₂N₃O₂ 392.28 Halogenated; increased cytotoxicity (common in anticancer agents)
Key Observations :
  • Substituent Polarity : Methoxy groups (e.g., in CAS 167410-63-1) enhance solubility but may reduce membrane permeability compared to hydrophobic methyl groups (target compound) .
  • Heterocyclic Additions: Piperidinyl and morpholino substituents (CAS 1197196-63-6) improve selectivity for lysine methyltransferases like GLP .
Key Insights :
  • Enzyme Selectivity: Morpholino and piperidinyl groups in CAS 1197196-63-6 confer >30-fold selectivity for GLP over G9a, highlighting the role of steric bulk in target discrimination .
  • BTK Inhibition : Pyridinyl analogs (e.g., in ) demonstrate the quinazoline core’s adaptability for kinase inhibition, though the target compound’s methylbenzyl group may favor hydrophobic binding pockets.
Challenges :
  • Steric hindrance from bulky amines (e.g., piperazinyl groups) may require elevated temperatures or polar aprotic solvents (DMF, THF) .
  • Halogenated derivatives (e.g., CAS 864291-56-5) necessitate controlled conditions to avoid over-substitution .

Biological Activity

6,7-Dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in cancer treatment. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₉N₃O₂
  • Molecular Weight : 325.36 g/mol
  • CAS Number : 672952-05-5

The compound features a quinazoline core structure with methoxy groups at positions 6 and 7, which enhance its biological activity. The N-[(4-methylphenyl)methyl] substituent contributes to its lipophilicity and potential therapeutic effects.

The primary mechanism of action for this compound involves the inhibition of tyrosine kinases. These enzymes play crucial roles in cell signaling pathways that regulate cell proliferation and survival, particularly in cancer cells. By inhibiting these kinases, the compound disrupts signaling pathways that promote tumor growth and metastasis .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound:

  • Inhibition of Tyrosine Kinases : The compound has shown significant inhibitory effects against various tyrosine kinases implicated in cancer progression, including c-Met and EGFR .
  • Cytotoxicity Against Cancer Cell Lines : In vitro studies have reported moderate to high antiproliferative activity against several cancer cell lines:
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • HCT116 (colorectal cancer)
    • PC-3 (prostate cancer)
    For instance, one study indicated that related compounds exhibited IC50 values ranging from 20.71 µM to lower concentrations depending on the specific structural modifications made to the quinazoline scaffold .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and alterations in mitochondrial membrane potential .

Other Biological Activities

Apart from anticancer properties, quinazoline derivatives have been studied for other biological activities:

  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Antimicrobial Properties : The compound's structural features suggest potential antibacterial and antifungal activities .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the quinazoline structure significantly influence biological activity. Key observations include:

  • The presence of methoxy groups enhances lipophilicity and bioavailability.
  • Substituents at different positions on the phenyl ring can modulate potency against specific targets.

For example, compounds with halogen substitutions at certain positions showed improved efficacy against selected cancer cell lines compared to their unsubstituted counterparts .

Study 1: Inhibition of c-Met Kinase

A series of quinazoline derivatives were synthesized and evaluated for their ability to inhibit c-Met kinase. One notable compound demonstrated an IC50 value of 0.030 µM against c-Met, indicating potent activity that could be leveraged for therapeutic applications in cancers driven by this pathway .

Study 2: Molecular Docking Studies

Molecular docking studies have elucidated the binding interactions between quinazoline derivatives and their target proteins, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects on tyrosine kinases .

Q & A

Q. What are the optimized synthetic routes for 6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves nucleophilic substitution of a 4-chloro-6,7-dimethoxyquinazoline precursor with (4-methylbenzyl)amine. Key steps include:

  • Solvent Selection: Polar aprotic solvents like DMF or THF are preferred to stabilize intermediates and enhance reactivity .
  • Base and Temperature: Potassium carbonate (K₂CO₃) or Hunig’s base (N,N-diisopropylethylamine) at reflux (65–150°C) promotes efficient substitution .
  • Purification: Column chromatography with gradients of ethyl acetate/hexanes (15–75%) yields >95% purity, confirmed via LCMS and HRMS .
    Contradictions in yield (e.g., 58–99% in similar reactions) highlight the need to optimize stoichiometry and microwave-assisted vs. conventional heating .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves methoxy (δ 3.8–4.0 ppm), quinazoline aromatic protons (δ 7.0–8.5 ppm), and methylbenzyl substituents .
  • HRMS: Exact mass determination (e.g., m/z 350.1523 [M+H]⁺) confirms molecular formula (C₁₈H₁₉N₃O₂) .
  • HPLC/LCMS: Purity (>95%) is validated using trifluoroacetic acid-modified gradients .

Advanced Research Questions

Q. What structure-activity relationships (SAR) guide the modification of 6,7-dimethoxyquinazoline derivatives for enhanced biological activity?

Answer:

  • Methoxy Positioning: 6,7-Dimethoxy groups enhance solubility and receptor binding compared to mono-methoxy analogs .
  • Substituent Effects: Replacing (4-methylphenyl)methyl with thiophen-2-ylmethyl or benzo[d][1,3]dioxol-5-yl alters kinase selectivity (e.g., CDC2-like kinase inhibition) .
  • Nitrogen Modifications: Quaternary ammonium derivatives (e.g., 4-(diethylamino)-6,7-dimethoxy-1-methylquinazolin-1-ium iodide) improve cellular uptake .

Q. How do researchers resolve contradictions in reported biological activities of quinazoline analogs?

Answer: Discrepancies in antimicrobial or anticancer potency arise from:

  • Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) affect IC₅₀ values .
  • Substituent-Specific Effects: For example, nitro groups (as in N-(2,4-dimethoxyphenyl)-6-nitroquinazolin-4-amine) enhance RNA polymerase inhibition but reduce metabolic stability .
  • Mechanistic Overlap: Compounds may target multiple pathways (e.g., kinase inhibition vs. DNA intercalation), requiring orthogonal assays (e.g., enzymatic vs. cytotoxicity screens) .

Q. What experimental strategies are used to elucidate the mechanism of action of this compound in kinase inhibition?

Answer:

  • Kinase Profiling: Broad-panel screening (e.g., Reaction Biology’s kinase assay suite) identifies targets like CLK1/2/4 or GLP methyltransferase .
  • Molecular Docking: Computational models predict interactions with ATP-binding pockets, validated by mutagenesis (e.g., Lys→Ala substitutions disrupting hydrogen bonds) .
  • Cellular Validation: Western blotting for phosphorylated substrates (e.g., SR proteins in CLK inhibition) confirms target engagement .

Q. How can researchers address challenges in solubility and bioavailability during preclinical development?

Answer:

  • Prodrug Design: Phosphorylation or PEGylation of methoxy groups improves aqueous solubility .
  • Formulation Studies: Nanoemulsions or cyclodextrin complexes enhance oral bioavailability, monitored via pharmacokinetic profiling (Cₘₐₓ, AUC) .
  • Metabolic Stability: Liver microsome assays identify vulnerable sites (e.g., methylbenzyl oxidation), guiding deuterium incorporation or fluorination .

Methodological Considerations

Q. What protocols are recommended for assessing in vitro cytotoxicity while minimizing false positives?

Answer:

  • Multi-Assay Approach: Combine MTT/WST-1 assays with live-cell imaging (e.g., Calcein-AM staining) to distinguish cytostatic vs. cytotoxic effects .
  • Counter-Screens: Test against non-malignant cells (e.g., HEK293) to exclude non-selective toxicity .
  • Redox Interference Controls: Include wells without cells to detect compound-mediated MTT reduction artifacts .

Q. How should researchers design SAR studies to balance efficiency and comprehensiveness?

Answer:

  • Fragment-Based Design: Synthesize core analogs (e.g., 6,7-dimethoxy variants) before exploring peripheral substituents (e.g., benzyl vs. phenethyl groups) .
  • Parallel Synthesis: Use automated platforms (e.g., Biotage Initiator®) for high-throughput generation of 10–50 analogs per library .
  • Machine Learning: Train models on existing data (e.g., PubChem bioactivity datasets) to prioritize substituents with predicted efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine
Reactant of Route 2
Reactant of Route 2
6,7-dimethoxy-N-[(4-methylphenyl)methyl]quinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.